molecular formula C16H13FIN3O2 B2482298 Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate CAS No. 2306264-81-1

Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B2482298
CAS RN: 2306264-81-1
M. Wt: 425.202
InChI Key: KVKXQWRQYNKKND-UHFFFAOYSA-N
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Description

“Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a type of fused heterocyclic compound containing nitrogen atoms . The molecule also has a methyl ester group (carboxylate), a fluorine atom, and an iodine atom attached to an aniline group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-a]pyridine ring, the introduction of the fluorine and iodine atoms, and the formation of the methyl ester . Fluoropyridines can be synthesized using N-Fluoropyridinium salts .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine ring, the fluorine and iodine atoms, and the methyl ester group. The presence of these different groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the imidazo[1,2-a]pyridine ring, the fluorine and iodine atoms, and the methyl ester group. The fluorine and iodine atoms are both halogens, which are known for their reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and iodine atoms could influence its polarity, solubility, and reactivity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate”:

Pharmaceutical Chemistry

Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate is a valuable scaffold in pharmaceutical chemistry due to its potential as a drug candidate. The imidazo[1,2-a]pyridine core is known for its biological activity, making it a promising structure for developing new therapeutic agents. This compound can be modified to target various biological pathways, potentially leading to treatments for diseases such as cancer, inflammation, and infectious diseases .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules. Its unique structure allows for various functionalization reactions, including Suzuki-Miyaura coupling and radical reactions . These reactions enable the synthesis of diverse derivatives, which can be further explored for their chemical and biological properties.

Material Science

The imidazo[1,2-a]pyridine framework is also significant in material science. Compounds containing this moiety can exhibit interesting electronic and photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The presence of fluorine and iodine atoms in the structure can further enhance these properties, leading to improved performance in electronic devices.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure can be optimized to improve its pharmacokinetic and pharmacodynamic properties. Researchers can modify the functional groups to enhance solubility, stability, and bioavailability. This optimization process is crucial for developing effective and safe drugs that can be used in clinical settings .

Chemical Biology

Methyl 7-(2-fluoro-4-iodo-anilino)-8-methyl-imidazo[1,2-a]pyridine-6-carboxylate can be used as a probe in chemical biology to study biological processes at the molecular level. By labeling this compound with fluorescent or radioactive tags, researchers can track its interaction with biological targets, providing insights into cellular mechanisms and pathways . This application is particularly useful in drug discovery and development.

Catalysis

The compound can also play a role in catalysis, particularly in transition metal-catalyzed reactions. Its structure can facilitate the formation of catalytic intermediates, enhancing the efficiency and selectivity of various chemical transformations . This application is valuable in both academic research and industrial processes, where efficient catalysis is essential for producing chemicals and materials.

Environmental Chemistry

In environmental chemistry, derivatives of this compound can be explored for their potential to degrade pollutants or act as sensors for detecting environmental contaminants. The unique electronic properties of the imidazo[1,2-a]pyridine core can be harnessed to develop materials that respond to specific environmental stimuli, aiding in pollution monitoring and remediation efforts .

Bioconjugation

Finally, the compound can be used in bioconjugation techniques to link biomolecules, such as proteins or nucleic acids, to synthetic molecules. This application is crucial in developing diagnostic tools and therapeutic agents, where precise control over the conjugation process is required to maintain the biological activity of the biomolecules .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 7-(2-fluoro-4-iodoanilino)-8-methylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FIN3O2/c1-9-14(20-13-4-3-10(18)7-12(13)17)11(16(22)23-2)8-21-6-5-19-15(9)21/h3-8,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKXQWRQYNKKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN2C1=NC=C2)C(=O)OC)NC3=C(C=C(C=C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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